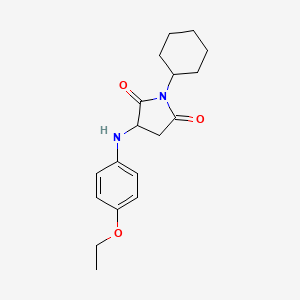

![molecular formula C13H10N2OS B2394442 7-Amino-2-phénylthieno[3,2-c]pyridin-4(5H)-one CAS No. 1018454-97-1](/img/structure/B2394442.png)

7-Amino-2-phénylthieno[3,2-c]pyridin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La thiénopyridone est un composé hétérocyclique qui a suscité un intérêt considérable en raison de ses applications potentielles en chimie médicinale. Elle est caractérisée par un système cyclique fusionné contenant à la fois des atomes de soufre et d'azote. La thiénopyridone et ses dérivés se sont avérés prometteurs en tant qu'inhibiteurs de diverses enzymes, ce qui en fait des outils précieux pour le développement d'agents thérapeutiques .

Applications De Recherche Scientifique

Thienopyridone has a wide range of applications in scientific research:

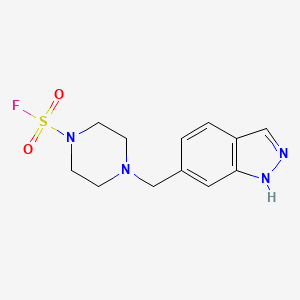

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is utilized in the development of new materials with unique electronic and optical properties.

Mécanisme D'action

Target of Action

The primary target of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one is the protein tyrosine phosphatase PTP4A3 . PTP4A3 is a cancer-associated protein that plays a crucial role in cell proliferation and migration .

Mode of Action

7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 by inhibiting its activity . This inhibition is achieved through the formation of 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones , which are the major products of the compound’s interaction with its target .

Biochemical Pathways

The inhibition of PTP4A3 affects various biochemical pathways involved in cancer progression . .

Pharmacokinetics

The compound’s water solubility, stability, and molecular weight (30537500) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of PTP4A3 by 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can lead to a decrease in cell proliferation and migration . This can potentially result in the suppression of cancer progression .

Action Environment

The action of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can be influenced by various environmental factors. For instance, the compound’s photooxygenation process utilizes ambient air as the sole reactant . Therefore, the presence and quality of air can affect the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one has been shown to interact with the PTP4A3 phosphatase, a protein associated with cancer . The nature of this interaction involves the compound acting as an inhibitor of the PTP4A3 phosphatase .

Cellular Effects

The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are primarily related to its inhibitory action on the PTP4A3 phosphatase . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with the PTP4A3 phosphatase . This binding inhibits the activity of the phosphatase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one have been observed over time . The compound has a long plasma half-life of approximately 24 hours in mice, suggesting possible binding to serum components .

Dosage Effects in Animal Models

The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one in animal models vary with different dosages

Méthodes De Préparation

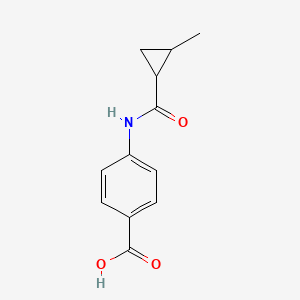

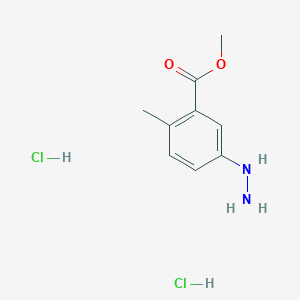

Voies synthétiques et conditions réactionnelles : La thiénopyridone peut être synthétisée par plusieurs méthodes, notamment la condensation de dérivés du thiophène avec des dérivés de la pyridine. Une approche courante implique la cyclisation de 2-aminothiophènes avec des composés carbonylés α,β-insaturés en milieu acide .

Méthodes de production industrielle : La production industrielle de thiénopyridone implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation et des techniques chromatographiques pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La thiénopyridone subit diverses réactions chimiques, notamment :

Oxydation : La thiénopyridone peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la thiénopyridone en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle thiénopyridone.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés dihydro et diverses thiénopyridones substituées .

4. Applications de la recherche scientifique

La thiénopyridone a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés électroniques et optiques uniques.

5. Mécanisme d'action

La thiénopyridone exerce ses effets principalement par l'inhibition des protéines phosphatases. Elle agit en oxydant les résidus de cystéine catalytiques du site actif de l'enzyme, ce qui conduit à l'inhibition de l'activité enzymatique. Ce mécanisme est particulièrement efficace contre les phosphatases du foie en régénération (PRL), qui sont impliquées dans la progression du cancer .

Composés similaires :

Thiénopyridine : Une classe de composés qui comprend des médicaments comme le clopidogrel et le ticlopidine, qui sont utilisés comme agents antiplaquettaires.

Iminothiénopyridinedione : Un dérivé plus puissant de la thiénopyridone ayant des propriétés inhibitrices enzymatiques similaires.

Unicité : La thiénopyridone est unique en raison de son mécanisme d'action spécifique impliquant l'oxydation des résidus de cystéine catalytiques. Cette activité redox la distingue des autres composés similaires, ce qui en fait un outil précieux dans l'étude de l'inhibition enzymatique et de la thérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

Thienopyridine: A class of compounds that includes drugs like clopidogrel and ticlopidine, which are used as antiplatelet agents.

Iminothienopyridinedione: A more potent derivative of thienopyridone with similar enzyme inhibitory properties.

Uniqueness: Thienopyridone is unique due to its specific mechanism of action involving the oxidation of catalytic cysteine residues. This redox activity distinguishes it from other similar compounds, making it a valuable tool in the study of enzyme inhibition and cancer therapy .

Propriétés

IUPAC Name |

7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVOPOZVLBHOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018454-97-1 |

Source

|

| Record name | Thienopyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)

![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)

![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)

![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)

![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2394377.png)